N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorocyclohexyl group, a thiazole ring, and a carboxamide functional group. The presence of fluorine atoms in the cyclohexyl ring enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclohexyl Intermediate: The synthesis begins with the preparation of 4,4-difluorocyclohexylmethanol, which is achieved through the fluorination of cyclohexanol using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring.
Coupling Reaction: The final step is the coupling of the difluorocyclohexyl intermediate with the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of alkoxy or alkyl groups in place of fluorine atoms.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to inhibition or activation of the target, thereby affecting downstream signaling pathways. For example, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair processes .
Comparison with Similar Compounds
N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine: This compound also contains a difluorocyclohexyl group but differs in the heterocyclic ring and functional groups, leading to different biological activities.
4,4-difluorocyclohexylmethanol: Lacks the thiazole and carboxamide groups, making it less versatile in terms of chemical reactivity and biological applications.
2,2,2-trifluoroethyl derivatives: These compounds have similar fluorine content but differ in their structural framework, resulting in distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis involves multiple steps, and it undergoes various chemical reactions that make it a versatile building block in organic chemistry. The compound’s potential in scientific research, particularly in chemistry, biology, medicine, and industry, underscores its importance. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future applications.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2OS/c1-7-9(17-6-14-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZWCWGKTSXXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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